molecular formula C13H16N2O3S B13723048 Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B13723048
M. Wt: 280.34 g/mol
InChI Key: KZOUMESQSIBFDK-UHFFFAOYSA-N
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Description

Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-b]pyrrole family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyrrole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is unique due to its specific functional groups and the thieno[2,3-b]pyrrole core, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

ethyl 6-acetyl-4-amino-2,3-dimethylthieno[2,3-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-5-18-13(17)11-10(14)9-6(2)7(3)19-12(9)15(11)8(4)16/h5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOUMESQSIBFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C(=O)C)SC(=C2C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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